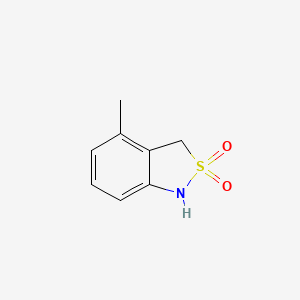

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

Description

4-Methyl-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione is a bicyclic sulfonamide derivative characterized by a benzothiazine core fused with a 1,3-dihydro-2λ⁶-thiazole-2,2-dione moiety. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 183.23 g/mol. The compound features a methyl group at the 4-position of the benzene ring and two sulfonyl oxygen atoms, contributing to its polarity and reactivity. This structure is synthesized via sulfonylation of substituted anthranilic acids or methyl anthranilates, followed by cyclization under controlled conditions to ensure high purity and yield .

Properties

IUPAC Name |

4-methyl-1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-6-3-2-4-8-7(6)5-12(10,11)9-8/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODGSJWQUFMZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CS(=O)(=O)NC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride, followed by cyclization to form the benzothiazole ring . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione

- Molecular Formula: C₇H₆BrNO₂S

- Molecular Weight : 256.10 g/mol

- Key Differences : Replacement of the methyl group with bromine at the 4-position increases molecular weight and introduces halogen-based reactivity (e.g., participation in cross-coupling reactions). Bromine’s electron-withdrawing nature also alters electronic properties compared to the methyl group’s electron-donating effect .

1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione

- Molecular Formula : C₈H₁₀N₂O₂S

- Molecular Weight : 198.24 g/mol

- The additional nitrogen in the thiadiazole ring enhances hydrogen-bonding capacity .

4-Amino-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione

- Molecular Formula : C₉H₁₂N₂O₂S

- Molecular Weight : 212.27 g/mol

- Key Differences: Introduction of an amino group at the 4-position increases hydrogen-bond donor capacity, improving solubility in polar solvents. This modification is critical for pharmacological activity, as seen in anticonvulsant and antimicrobial agents .

Crystallographic and Stability Insights

- The benzothiazole core in 4-methyl-...-dione exhibits planarity, with sulfonyl oxygen atoms participating in C–H···O interactions to stabilize the crystal lattice. This is consistent with related structures resolved via SHELX software .

- Stability studies indicate that methyl-substituted derivatives are less prone to oxidative degradation compared to halogenated or amino-substituted analogues, likely due to the inertness of the methyl group .

Biological Activity

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione (commonly referred to as 4-Methyl-BT) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both a methyl group and a sulfone group, contributes to its diverse biological activities. This article delves into the biological activity of 4-Methyl-BT, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C8H9NO2S

- IUPAC Name : 4-methyl-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide

- CAS Number : 111249-01-5

The biological activity of 4-Methyl-BT is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activities and receptor functions, leading to several pharmacological effects:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 4-Methyl-BT. It exhibits activity against a range of pathogens:

| Pathogen Type | Activity Level |

|---|---|

| Bacteria | Moderate |

| Fungi | High |

| Viruses | Low |

Research indicates that 4-Methyl-BT disrupts microbial cell membranes and inhibits vital metabolic processes .

Anticancer Properties

4-Methyl-BT has shown promise as an anticancer agent. It affects cancer cell proliferation and induces apoptosis through various mechanisms:

- Cell Cycle Arrest : The compound can halt the cell cycle at specific phases.

- Apoptosis Induction : It promotes programmed cell death in cancerous cells.

A study demonstrated that 4-Methyl-BT significantly reduced the viability of breast cancer cells in vitro .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism makes it a candidate for treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study : A study assessed the efficacy of 4-Methyl-BT against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

- Cancer Cell Line Study : In vitro tests on MCF-7 breast cancer cells showed that treatment with 4-Methyl-BT resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours.

- Inflammation Model Study : In an animal model of inflammation induced by carrageenan, administration of 4-Methyl-BT significantly reduced paw edema compared to control groups .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Methyl-BT, it is essential to compare it with other benzothiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Benzothiazole | Moderate | Low | Moderate |

| 2-Methylbenzothiazole | Low | Moderate | Low |

| 4-Methyl-1,3-benzothiazole | High | High | High |

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR Spectroscopy | O=S=O (1150–1300 cm⁻¹), C–N (1250–1350 cm⁻¹) | |

| ¹H NMR | Methyl (δ 2.5 ppm), aromatic (δ 7.0–8.5 ppm) | |

| ¹³C NMR | Sulfonyl carbon (δ 160–170 ppm) |

Q. Table 2: Common Synthetic Modifications

| Modification | Reagents/Conditions | Application |

|---|---|---|

| Formylation | Vilsmeier-Haack (DMF/POCl₃) at 60–65°C | Aldehyde derivatives |

| Alkylation | Halogenated alkanes, K₂CO₃ in DMF | Side-chain extension |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.